N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Lipophilicity Halogen SAR Drug-likeness

N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide (CAS 556031-11-9) is a synthetic small molecule belonging to the quinazolinone acetamide class, with the molecular formula C16H12IN3O2S and a molecular weight of 437.25 g/mol. Its structure comprises a 4-oxo-1H-quinazolin-2-yl core linked via a sulfanyl bridge to an N-(4-iodophenyl)acetamide moiety.

Molecular Formula C16H12IN3O2S
Molecular Weight 437.3 g/mol
Cat. No. B13379735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Molecular FormulaC16H12IN3O2S
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)I
InChIInChI=1S/C16H12IN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22)
InChIKeyPVFMBOSCAOYQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide: A Halogen-Specific Quinazolinone Acetamide Probe for Targeted Research Procurement


N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide (CAS 556031-11-9) is a synthetic small molecule belonging to the quinazolinone acetamide class, with the molecular formula C16H12IN3O2S and a molecular weight of 437.25 g/mol. Its structure comprises a 4-oxo-1H-quinazolin-2-yl core linked via a sulfanyl bridge to an N-(4-iodophenyl)acetamide moiety. The para-iodo substitution on the phenyl ring is the defining structural feature distinguishing it from other halogenated analogs . Predicted physicochemical properties include a density of 1.78±0.1 g/cm³ and a pKa of 12.15±0.70 . The compound is commercially available with typical purity of ~95% for research use .

Why N-(4-Iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide Cannot Be Interchanged with Other Halogenated or Positional Analogs


Within the quinazolinone acetamide series, the nature and position of the halogen substituent on the N-phenyl ring critically influence molecular recognition, lipophilicity, and biological target engagement. The para-iodo substitution confers a larger van der Waals radius (~1.98 Å) and higher polarizability compared to bromo (~1.85 Å), chloro (~1.75 Å), or fluoro (~1.47 Å) congeners [1]. Furthermore, the iodine atom enables unique applications such as radiolabeling and heavy-atom derivatization for X-ray crystallography, which are not feasible with lighter halogens. Positional isomerism—substituting iodine at the meta (3-iodophenyl) rather than para position—alters the molecular dipole and steric presentation, potentially redirecting binding preferences . These differences preclude simple one-for-one interchange, necessitating compound-specific procurement for structure-activity relationship (SAR) studies, biochemical probe development, or crystallographic phasing experiments.

Quantitative Differentiation Evidence for N-(4-Iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide Versus Closest Analogs


Predicted Lipophilicity (LogP) Differentiation: Iodo vs. Chloro Analog in the Quinazolinone Acetamide Series

The para-iodo substitution is predicted to increase compound lipophilicity relative to lighter halogen congeners. For the direct 4-chlorophenyl analog (CAS 62473-15-8), the experimentally derived consensus LogP is 3.38 , whereas the increased polarizability and larger hydrophobic surface area of the iodo substituent is expected to elevate LogP by approximately 0.3–0.6 log units (class-level inference based on substituent π values: I = 1.12 vs. Cl = 0.71) [1]. This difference in lipophilicity can influence membrane permeability, protein binding, and non-specific binding artifacts in screening assays.

Lipophilicity Halogen SAR Drug-likeness

Molecular Weight and Heavy Atom Effect: Iodo Analog Enables Crystallographic Phasing Not Possible with Lighter Halogen Congeners

The presence of a single iodine atom (atomic number 53) in the para position provides anomalous scattering sufficient for single-wavelength anomalous diffraction (SAD) phasing in macromolecular crystallography. The iodo analog has a molecular weight of 437.25 g/mol versus the chloro analog at 345.80 g/mol (+91.45 Da) and the fluoro analog at 329.35 g/mol (+107.90 Da) . The anomalous scattering factor (f'') for iodine at Cu Kα wavelength is significantly higher than for bromine and orders of magnitude greater than chlorine or fluorine, making the iodo compound the only member of this halogen series suitable for experimental phasing without additional derivatization [1].

X-ray crystallography Heavy atom phasing SAD/MAD

Predicted Physicochemical Profile: Density and pKa Differentiation of the 4-Iodophenyl Quinazolinone Acetamide

The target compound has the highest predicted density among the halogen series: 1.78±0.1 g/cm³ for the iodo analog . The core scaffold 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide (without the N-phenyl substituent) has a reported melting point of 217–218 °C and a density of 1.54 g/cm³ . The addition of the 4-iodophenyl group increases both density and molecular complexity, with the predicted pKa of 12.15±0.70 for the target compound reflecting the acidic NH proton of the quinazolinone ring .

Physicochemical properties Formulation Solid-state characterization

Class-Level Biological Differentiation: Quinazolinone Acetamides with Iodo/Halogen Substitution Exhibit Anticancer and NQO1-Inducing Activity

Although no direct biological data are available for the target compound itself, closely related iodinated quinazolinone acetamide derivatives have demonstrated quantifiable biological activities that inform class-level expectations. In a study of fourteen novel diiodoquinazolinone derivatives bearing a benzenesulfonamide moiety with variable acetamide tails, the N-(2-chloropyridin-3-yl)-2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound 17) was identified as the most potent NQO1 inducer with a CD value of 25 µM and free radical scavenging activity of IC50 = 28 µM, with an in vivo LD50 of 500 mg/kg [1]. Separately, a series of quinazolinone acetamides (compounds 5a–5n) demonstrated decent cytotoxicity against six cancer cell lines (A549, DU145, HT29, MCF-7, SiHA, B16F10) relative to doxorubicin, with compounds 5f and 5g showing excellent cytotoxicity against SiHA and MCF-7 lines [2]. These data establish the quinazolinone acetamide scaffold—when appropriately halogenated—as productive for anticancer and cytoprotective enzyme induction, and the unique 4-iodophenyl substitution pattern of the target compound provides a distinct chemical space within this pharmacophore for SAR exploration.

Anticancer NQO1 induction Radioprotection Quinazolinone SAR

Procurement-Relevant Application Scenarios for N-(4-Iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide


Macromolecular X-ray Crystallography: SAD/MAD Phasing Using the Iodo Heavy Atom

The single iodine atom at the para position provides sufficient anomalous scattering for experimental phasing at standard Cu Kα wavelengths. This compound is appropriate for co-crystallization with protein targets followed by SAD phasing, eliminating the requirement for selenomethionine incorporation or multi-heavy-atom derivatization [1]. The predicted LogP (~3.7–4.0) suggests adequate solubility in DMSO for soaking experiments, while the quinazolinone core provides a rigid scaffold amenable to well-defined electron density.

Halogen-Bonding and Polarizability Studies in Quinazolinone SAR

The iodine atom's high polarizability and capacity for halogen bonding (σ-hole interactions) make this compound uniquely suited for investigating non-covalent interactions in protein-ligand binding relative to bromo, chloro, and fluoro congeners [1]. Researchers comparing the entire halogen series (F, Cl, Br, I) at the 4-position of the phenyl ring can use this compound as the terminal, most polarizable member of the series to probe steric and electronic contributions to target engagement.

Nrf2/Keap1 Pathway Probe Development via NQO1 Induction Screening

Given that closely related diiodoquinazolinone acetamides have demonstrated NQO1 inducer activity with CD values as low as 25 µM and radioprotective effects in irradiated mice [1], this 4-iodophenyl analog can serve as a structurally simplified probe for investigating the role of the iodine substitution pattern on Nrf2 activation. Its distinct substitution (single iodo on the N-phenyl ring versus multiple iodo on the quinazolinone core) allows researchers to dissect the pharmacophoric contribution of the peripheral aryl iodide.

Anticancer Cell Line Panel Screening with Halogen-Specificity Controls

The quinazolinone acetamide scaffold has shown promising cytotoxicity across lung (A549), prostate (DU145), colon (HT29), breast (MCF-7), cervical (SiHA), and melanoma (B16F10) cell lines [1]. This 4-iodophenyl analog can be incorporated into cell viability screens alongside its chloro, fluoro, and bromo congeners to determine whether the heavier halogen confers a potency or selectivity advantage—an essential SAR question for medicinal chemistry programs optimizing quinazolinone-based anticancer leads.

Quote Request

Request a Quote for N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.